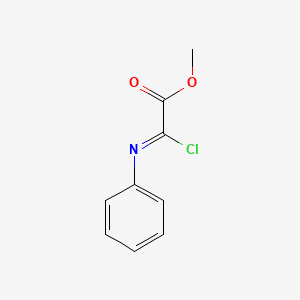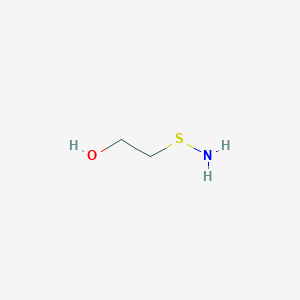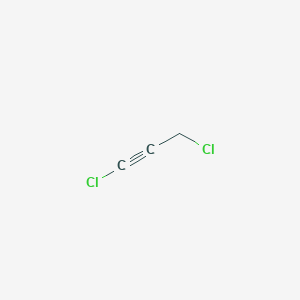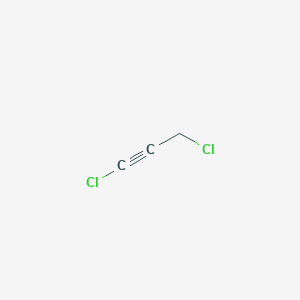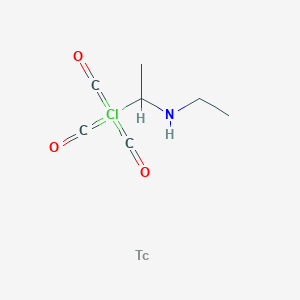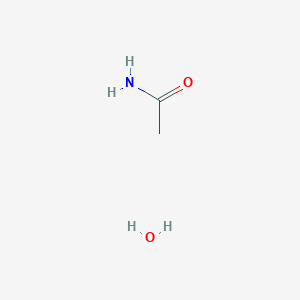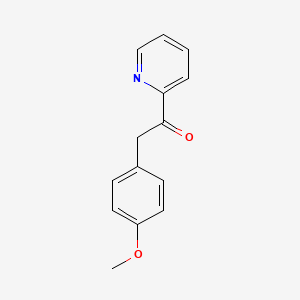![molecular formula C12H9N3OS2 B14286109 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide CAS No. 114950-28-6](/img/structure/B14286109.png)
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide is a compound that features a thiophene ring, a benzoyl group, and an azide functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The presence of the azide group makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide typically involves the following steps:
Formation of the Thiophen-2-ylmethyl Sulfanyl Intermediate: This step involves the reaction of thiophene with a suitable methylating agent to form the thiophen-2-ylmethyl sulfanyl intermediate.
Introduction of the Benzoyl Group: The intermediate is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.
Azidation: Finally, the benzoyl intermediate is treated with sodium azide to form the azide group, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can undergo various types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of various thiophene derivatives.
Common reagents used in these reactions include sodium azide, benzoyl chloride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Chemical Biology: The azide group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.
Wirkmechanismus
The mechanism of action of 2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can modulate the electronic properties of the molecule, while the azide group can participate in bioorthogonal reactions, allowing for targeted modifications in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide can be compared with other thiophene-based compounds, such as:
2-{[(Thiophen-2-yl)methyl]sulfanyl}thiophene: This compound features two thiophene rings and may have different electronic properties and reactivity compared to the benzoyl azide derivative.
Thiophene-2-carboxylic Acid: This compound has a carboxylic acid group instead of an azide group, leading to different chemical reactivity and applications.
Thiophene-2-aldehyde: This compound contains an aldehyde group, which can participate in different types of chemical reactions compared to the azide group.
The uniqueness of this compound lies in its combination of a thiophene ring, a benzoyl group, and an azide group, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
114950-28-6 |
|---|---|
Molekularformel |
C12H9N3OS2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethylsulfanyl)benzoyl azide |
InChI |
InChI=1S/C12H9N3OS2/c13-15-14-12(16)10-5-1-2-6-11(10)18-8-9-4-3-7-17-9/h1-7H,8H2 |
InChI-Schlüssel |
IGTKDUGJHHBMKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])SCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
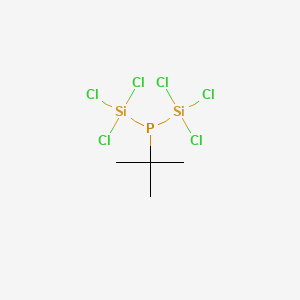
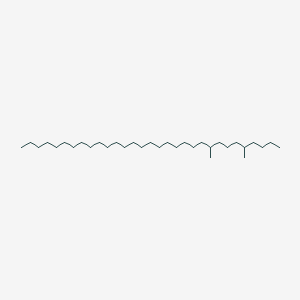
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
